molecular formula C21H22F3N3O3S B10856879 LpxH-IN-AZ1

LpxH-IN-AZ1

Cat. No.: B10856879
M. Wt: 453.5 g/mol
InChI Key: JRTCXCIMCOKGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LpxH-IN-AZ1 is a potent inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase, commonly known as LpxH. This enzyme plays a crucial role in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. This compound is a sulfonyl piperazine compound that exhibits significant antimicrobial activity, particularly against Klebsiella pneumoniae and Escherichia coli .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LpxH-IN-AZ1 involves multiple steps, starting with the preparation of the sulfonyl piperazine core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

LpxH-IN-AZ1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

LpxH-IN-AZ1 has a wide range of scientific research applications:

Mechanism of Action

LpxH-IN-AZ1 exerts its effects by binding to the active site of the LpxH enzyme, inhibiting its activity. This inhibition disrupts the biosynthesis of lipid A, compromising the integrity of the bacterial outer membrane and leading to bacterial cell death. The compound’s sulfonyl piperazine structure allows it to fit snugly into the enzyme’s active site, blocking its function .

Comparison with Similar Compounds

LpxH-IN-AZ1 is unique among LpxH inhibitors due to its potent activity and specific binding characteristics. Similar compounds include:

This compound stands out due to its well-characterized mechanism of action and its potential for further development as a novel antibiotic agent.

Properties

IUPAC Name

1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTCXCIMCOKGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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